molecular formula C18H23N5O2 B12169052 3-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide

3-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B12169052
M. Wt: 341.4 g/mol
InChI Key: NNMXUSNKTXVIGH-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated using methanol and a suitable catalyst.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Coupling Reaction: The final step involves coupling the methoxylated indole with the triazole ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and methoxylation steps, as well as automated systems for the coupling reaction to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo substitution reactions at the indole ring, particularly at the 2 and 3 positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Hydroxylated derivatives of the compound.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways, particularly those involving indole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with nuclear receptors, enzymes, and ion channels, modulating their activity.

    Pathways Involved: The compound can affect pathways involved in oxidative stress, inflammation, and cell signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share a similar indole core but differ in their substituents, leading to different biological activities.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share a similar triazole ring but differ in their core structure, leading to different applications.

Uniqueness

3-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide is unique due to its combination of an indole core and a triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C18H23N5O2/c1-12(2)11-16-19-18(22-21-16)20-17(24)8-10-23-9-7-13-14(23)5-4-6-15(13)25-3/h4-7,9,12H,8,10-11H2,1-3H3,(H2,19,20,21,22,24)

InChI Key

NNMXUSNKTXVIGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CCN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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